Hormaomycin

Description

This compound has been reported in Streptomyces griseoflavus with data available.

antibacterial and antimalarial peptide from STREPTOMYCES GRISEOFLAVUS; structure in first source

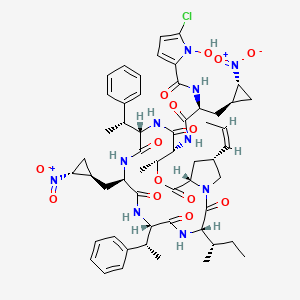

Structure

2D Structure

Properties

Molecular Formula |

C55H69ClN10O14 |

|---|---|

Molecular Weight |

1129.6 g/mol |

IUPAC Name |

N-[(2S)-1-[[(3S,6S,9R,12S,15R,16R,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide |

InChI |

InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7-/t28-,29+,30+,31+,32-,35+,36+,37-,38+,40+,41+,42-,44-,45-,46-,47+/m0/s1 |

InChI Key |

YOUXQVRIWHZWQN-DKPCRMJRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2C[C@H](C[C@H]2C(=O)O[C@@H]([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@H](C)C3=CC=CC=C3)C[C@@H]4C[C@H]4[N+](=O)[O-])[C@H](C)C5=CC=CC=C5)NC(=O)[C@H](C[C@@H]6C[C@H]6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C\C |

Canonical SMILES |

CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC |

Synonyms |

hormaomycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Hormaomycin from Streptomyces griseoflavus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hormaomycin, a structurally complex cyclic depsipeptide produced by Streptomyces griseoflavus W-384, stands out for its potent biological activities. It functions as a bacterial hormone, inducing morphological differentiation and stimulating antibiotic production in other Streptomyces species. Furthermore, this compound itself exhibits significant antibiotic activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying biosynthetic pathways.

Discovery and Biological Activity

This compound was first isolated from the soil bacterium Streptomyces griseoflavus strain W-384.[1] It was identified as a novel peptide lactone with the molecular formula C₅₅H₆₉ClN₁₀O₁₄.[1] The molecule is notable for its unusual structural components, including allothreonine, isoleucine, 3-methyl-phenylalanine, and the novel amino acids 4[(Z)-prop-1-enyl]-proline and 3-(2-nitrocyclopropyl)-alanine, first identified from a natural source in this compound.[1]

The biological activities of this compound are multifaceted. It acts as a signaling molecule, inducing the formation of aerial mycelia in various Streptomyces strains.[2] This morphogenetic activity is coupled with the ability to stimulate the production of other antibiotics, making it a molecule of significant interest for fermentation process enhancement.[2] Additionally, this compound possesses a narrow-spectrum antibiotic activity, primarily targeting coryneform bacteria such as Arthrobacter and Corynebacterium.[2]

Quantitative Bioactivity Data

The minimum inhibitory concentrations (MICs) of this compound have been determined against a range of bacterial strains, highlighting its potent activity against specific Gram-positive bacteria.

| Bacterial Strain | MIC (µM) |

| Staphylococcus aureus ATCC 25923 | 0.4 |

| Bacillus subtilis ATCC 6633 | 1.8 |

| Kocuria rhizophila NBRC 12708 | 0.03 |

| Streptococcus pyogenes ATCC 19615 | 1.8 |

| Proteus hauseri NBRC 3851 | 0.9 |

| Klebsiella pneumoniae ATCC10031 | >113 |

| Salmonella enterica ATCC 14028 | >113 |

| Escherichia coli ATCC 25922 | >113 |

Experimental Protocols

Fermentation of Streptomyces griseoflavus W-384

While specific, detailed protocols for this compound production are not extensively published, a general approach based on known methods for Streptomyces fermentation can be outlined. Optimization of media components and culture conditions is crucial for enhancing the yield of this compound.

Seed Culture:

-

Inoculate a loopful of Streptomyces griseoflavus W-384 spores or mycelial fragments into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a custom medium containing soluble starch, peptone, and yeast extract).

-

Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm until a dense culture is obtained.

Production Culture:

-

Inoculate a production medium with the seed culture (typically 5-10% v/v). A variety of production media can be employed, and optimization using response surface methodology is recommended. A starting point for a production medium could be:

-

Soluble Starch: 20 g/L

-

Glucose: 10 g/L

-

Soybean Meal: 15 g/L

-

Yeast Extract: 5 g/L

-

CaCO₃: 2 g/L

-

Trace element solution

-

-

Incubate the production culture in baffled flasks at 28-30°C for 7-10 days with vigorous shaking (200-250 rpm).

-

Monitor the production of this compound periodically using methods such as HPLC analysis of the culture extract.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of lipophilic peptides like this compound from Streptomyces culture broth.

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake and the culture filtrate separately with an organic solvent such as ethyl acetate or butanol. Multiple extractions are recommended to ensure complete recovery.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Initial Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, followed by ethyl acetate to methanol.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Purification:

-

Pool the this compound-containing fractions and concentrate them.

-

Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC and proceed with structure elucidation.

-

Structure Elucidation Data

The structure of this compound was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry Data

High-resolution mass spectrometry is essential for determining the elemental composition of this compound.

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-FABMS | Positive | [M+H]⁺ | C₅₅H₇₀ClN₁₀O₁₄ |

NMR Spectroscopic Data

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| (4-Pe)Pro | ||

| 1 | 171.8 | |

| 2 | 61.7 | 4.26, m |

| 3 | 34.9 | 2.37, m; 1.80, m |

| 4 | 36.9 | 3.27, m |

| 5 | 53.0 | 3.98, m; 3.31, m |

| 6 | 127.8 | 5.26, dd (9.5, 9.5) |

| 7 | 128.8 | 5.64, dq (9.5, 7.0) |

| 8 | 13.5 | 1.68, d (7.0) |

| (βMe)Phe I | ||

| 9 | 171.5 | |

| 10 | 54.5 | 4.64, m |

| 11 | 43.8 | 3.67, m |

| 12 | 142.6 | |

| 13, 17 | 127.9 | 7.24, m |

| 14, 16 | 128.9 | 7.24, m |

| 15 | 126.5 | 7.15, m |

| 18 | 13.7 | 1.40, d (6.5) |

| (3-Ncp)Ala I | ||

| 19 | 171.1 | |

| 20 | 58.4 | 4.55, m |

| 21 | 33.0 | 0.78, m; 0.13, m |

| 22 | 20.4 | 0.58, m |

| 23 | 58.6 | 3.04, m |

| Phe | ||

| 24 | 169.3 | |

| 25 | 52.2 | 3.52, m |

| 26 | 38.7 | 2.79, m; 3.38, m |

| 27 | 137.3 | |

| 28, 32 | 129.3 | 7.22, m |

| 29, 31 | 128.7 | 7.22, m |

| 30 | 126.9 | 7.22, m |

| a-Thr | ||

| 33 | 168.8 | |

| 34 | 60.8 | 4.33, m |

| 35 | 69.4 | 5.40, m |

| 36 | 17.2 | 1.52, m |

| (3-Ncp)Ala II | ||

| 37 | 172.2 | |

| 38 | 51.2 | 5.14, m |

| 39 | 35.5 | 1.80, m; 1.60, m |

| 40 | 21.7 | 1.93, m |

| 41 | 59.8 | 4.04, m |

| 42 | 17.8 | 1.95, m; 1.02, m |

| Chpca | ||

| 43 | 159.7 | |

| 44 | 119.8 | |

| 45 | 109.8 | 6.68, d (4.5) |

| 46 | 103.5 | 6.08, d (4.5) |

| 47 | 121.5 |

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the necessary enzymes for the production of this intricate molecule.

This compound Biosynthetic Gene Cluster

The this compound BGC is organized to synthesize the peptide backbone via a non-ribosomal peptide synthetase (NRPS) machinery, along with a suite of tailoring enzymes responsible for the formation of the unusual amino acid precursors.[3][4]

Proposed Biosynthetic Pathway

The biosynthesis of this compound begins with the activation of precursor amino acids by the adenylation (A) domains of the NRPS enzymes, HrmO and HrmP.[4] These activated amino acids are then tethered to peptidyl carrier protein (PCP) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain. The final product is released from the NRPS assembly line by a thioesterase (TE) domain, likely involving cyclization to form the depsipeptide core. The formation of the unusual precursors, such as 3-(2-nitrocyclopropyl)alanine and 5-chloro-1-hydroxypyrrole-2-carboxylic acid, involves a series of dedicated tailoring enzymes encoded within the BGC.

Regulation of Biosynthesis

The production of this compound is tightly regulated at the genetic level. The BGC contains several putative regulatory genes, including hrmA (an AraC-type transcriptional regulator), hrmB, and hrmH.[2][5] Studies have shown that hrmA and hrmB act as positive regulators of this compound biosynthesis.[5] Overexpression of these genes can lead to a significant increase in the production of this compound and its analogues.[5] The gene hrmH is also thought to play a role in regulating the metabolic profile of the produced compounds.[5] This regulatory network ensures that the production of this potent signaling molecule is appropriately controlled by the bacterium.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hormaomycin: Chemical Structure and Unique Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormaomycin is a structurally complex cyclic depsipeptide produced by the soil bacterium Streptomyces griseoflavus.[1][2] It has garnered significant interest within the scientific community due to its potent biological activities, acting as a narrow-spectrum antibiotic and a signaling molecule that induces morphological differentiation and the production of other secondary metabolites in Streptomyces species at nanomolar concentrations.[3][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, with a particular focus on its unique constituent residues. It also includes quantitative data on its biological activity, detailed experimental protocols, and visualizations of its biosynthetic and signaling pathways to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Chemical Structure of this compound

This compound is a highly modified cyclic depsipeptide, meaning its core structure is composed of amino and hydroxy acids linked by amide and ester bonds.[3] The complex architecture of this compound features a macrocycle with a peptide side chain. The primary structure of this compound is characterized by the presence of several non-proteinogenic and unique amino acid residues, which are crucial for its biological activity.

Unique Residues of this compound

The remarkable biological profile of this compound is largely attributed to its unusual building blocks. These include:

-

3-(trans-2'-nitrocyclopropyl)alanine (Ncpa): This is arguably the most distinctive residue in this compound. It contains a rare nitrocyclopropyl moiety, which is biosynthetically derived from L-lysine.[3] The formation of this unique residue involves a complex enzymatic cascade.

-

4-(Z)-propenylproline: This modified proline residue contributes to the conformational rigidity of the this compound structure.

-

β-methylphenylalanine: This non-proteinogenic amino acid is another key component of the this compound scaffold.

-

5-chloro-1-hydroxypyrrol-2-carboxylic acid: This chlorinated pyrrole derivative is another unusual feature of the this compound structure.[5]

The presence of these unique residues makes the total synthesis of this compound a significant chemical challenge and highlights the remarkable biosynthetic capabilities of Streptomyces griseoflavus.

Quantitative Data

The biological activity of this compound and its naturally occurring analogs, this compound B and C, has been quantitatively assessed against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

| Bacterial Strain | This compound MIC (µg/mL) | This compound B MIC (µg/mL) | This compound C MIC (µg/mL) | Ampicillin MIC (µg/mL) |

| Gram-Positive | ||||

| Staphylococcus aureus ATCC 25923 | 0.5 | 8 | 16 | 0.25 |

| Bacillus subtilis ATCC 6633 | 1 | 16 | 32 | 0.5 |

| Kocuria rhizophila NBRC 12708 | 0.03 | 0.25 | 0.5 | 0.03 |

| Streptococcus pyogenes ATCC 19615 | 2 | 32 | >128 | 0.06 |

| Gram-Negative | ||||

| Klebsiella pneumoniae ATCC 10031 | 16 | >128 | >128 | 4 |

| Salmonella enterica ATCC 14028 | 32 | >128 | >128 | 2 |

| Proteus hauseri NBRC 3851 | 8 | 64 | 128 | 8 |

| Escherichia coli ATCC 25922 | 64 | >128 | >128 | 4 |

Data compiled from Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp.[5]

Experimental Protocols

Isolation and Purification of Hormaomycins

The following protocol details the isolation and purification of this compound analogs from a marine-derived Streptomyces species, which can be adapted for the isolation of this compound from S. griseoflavus.

1. Cultivation of Streptomyces sp.:

- Prepare a seed culture by inoculating 50 mL of YEME medium (4 g yeast extract, 10 g malt extract, 4 g glucose in 1 L of artificial seawater) in a 125-mL Erlenmeyer flask.

- Incubate on a rotary shaker at 160 rpm and 30°C for 3 days.

- Inoculate 200 mL of YEME medium in a 500-mL Erlenmeyer flask with 10 mL of the seed culture and incubate for 2 days under the same conditions.

- For large-scale fermentation, transfer 20 mL of the second culture into 1 L of YEME liquid medium in a 2.8-L Fernbach flask.

- Incubate the large-scale culture for 10 days.

2. Extraction of Hormaomycins:

- Extract the entire culture broth (e.g., 12 L) with an equal volume of ethyl acetate.

- Collect the organic layer and dry it over anhydrous sodium sulfate.

- Concentrate the extract in vacuo to yield the crude extract.

3. Chromatographic Purification:

- Adsorb the crude extract onto Celite.

- Load the adsorbed extract onto a C18 Sep-Pak cartridge.

- Elute with a stepwise gradient of increasing methanol concentration in water.

- Further purify the fractions containing hormaomycins using reversed-phase high-performance liquid chromatography (HPLC) with a suitable gradient of acetonitrile in water.

- Monitor the elution profile by UV absorbance and collect the peaks corresponding to the hormaomycins.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method for determining the MIC of this compound.

1. Preparation of Bacterial Inoculum:

- Grow bacterial strains overnight in Mueller-Hinton (MH) broth at 37°C.

- Harvest the cells by centrifugation and wash them twice with sterile distilled water.

- Resuspend the bacterial cells in fresh MH broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of this compound Dilutions:

- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

- Perform serial two-fold dilutions of the stock solution in MH broth in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

- Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

- Incubate the plates for 24 hours at 37°C.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Representative Protocol for In Vitro Characterization of this compound NRPS Adenylation Domain Activity

While a specific detailed protocol for the this compound Non-Ribosomal Peptide Synthetase (NRPS) has not been published, the following is a representative protocol for assaying the adenylation (A) domain activity of an NRPS, which is the first step in amino acid activation.

1. Overexpression and Purification of the A-domain:

- Clone the gene encoding the A-domain of interest (from HrmO or HrmP) into an expression vector (e.g., pET vector with a His-tag).

- Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

- Induce protein expression with IPTG and purify the His-tagged A-domain using nickel-NTA affinity chromatography followed by size-exclusion chromatography.

2. ATP-PPi Exchange Assay:

- This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

- Prepare a reaction mixture containing the purified A-domain, the amino acid substrate, ATP, [³²P]PPi, and a suitable buffer with MgCl₂.

- Incubate the reaction at room temperature.

- Quench the reaction with a solution of activated charcoal in perchloric acid.

- Pellet the charcoal (which binds the [³²P]ATP), wash to remove unincorporated [³²P]PPi, and measure the radioactivity of the charcoal pellet using a scintillation counter.

- The amount of radioactivity incorporated is proportional to the A-domain activity.

Visualizations

This compound Biosynthesis Logical Flow

The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster encoding multimodular NRPS enzymes and various tailoring enzymes. The following diagram illustrates the logical workflow for the assembly of the this compound backbone.

Caption: Logical workflow of this compound biosynthesis.

This compound Signaling Pathway (Conceptual)

This compound acts as a signaling molecule in Streptomyces, influencing cellular development and antibiotic production. The precise molecular pathway is not yet fully elucidated. The following diagram presents a conceptual model of this signaling process.

Caption: Conceptual model of the this compound signaling pathway in Streptomyces.

Conclusion

This compound remains a fascinating and important natural product. Its complex chemical structure, characterized by several unique and rare residues, presents both a challenge and an opportunity for synthetic chemists and biochemists. Its potent biological activities as an antibiotic and a signaling molecule make it a compelling subject for further research in drug discovery and microbial chemical ecology. This technical guide provides a foundational resource for professionals in these fields, summarizing the current knowledge on this compound's structure, activity, and biosynthesis, and offering practical experimental protocols. Further elucidation of its mode of action and signaling pathway will undoubtedly open new avenues for the development of novel therapeutics and a deeper understanding of microbial interactions.

References

- 1. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces griseoflavus - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Hormaomycin mechanism of action as a bacterial hormone

An In-depth Technical Guide on Hormaomycin: Mechanism of Action as a Bacterial Hormone

Abstract

This compound is a structurally complex, cyclic depsipeptide natural product synthesized by Streptomyces griseoflavus.[1][2] It functions as a potent, low-concentration signaling molecule, or "bacterial hormone," within the Streptomyces genus, inducing morphological differentiation and stimulating the production of other secondary metabolites.[1][2][3] Concurrently, this compound exhibits potent, narrow-spectrum antibiotic activity against Gram-positive bacteria, particularly those of the coryneform group.[3][4] Its biosynthesis is orchestrated by a sophisticated nonribosomal peptide synthetase (NRPS) assembly line and involves several unique enzymatic transformations to generate its unusual precursors.[1][2] While its effects as a signaling molecule are well-documented, the precise molecular target and the downstream signal transduction cascade remain to be elucidated. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, its role as a bacterial hormone, its antibacterial properties, and the experimental methodologies used to characterize its activity.

Introduction

Produced by Streptomyces griseoflavus W-384, this compound is a peptide lactone that stands out due to its intricate chemical structure and dual biological functions.[1][3] Its structure contains several unique amino acid residues, including 4-(Z)-propenylproline, 5-chloro-1-hydroxypyrrole-2-carboxylic acid, β-methylphenylalanine, and 3-(trans-2-nitrocyclopropyl)alanine (Ncpa).[1][5] At nanomolar concentrations, it triggers profound physiological changes in various actinomycetes, most notably the formation of aerial mycelium and the enhanced production of antibiotics, acting as an intercellular signaling molecule.[1] This hormonal activity is coupled with a strong, targeted antibacterial effect against specific Gram-positive bacteria like Arthrobacter and Corynebacterium.[3][6]

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process encoded by a dedicated biosynthetic gene cluster (BGC). The core peptide backbone is assembled by a nonribosomal peptide synthetase (NRPS) system, specifically involving the enzymes HrmO, HrmP, and HrmL.[1] A key feature of its biosynthesis is the formation of its unique non-proteinogenic amino acid precursors.

The formation of the 3-(trans-2-nitrocyclopropyl)alanine (Ncpa) residue is a remarkable example of enzymatic catalysis, starting from L-lysine.[7] The process is initiated by HrmI, a heme oxygenase-like dinuclear iron enzyme, which catalyzes the N-oxygenation of the ε-amino group of L-lysine to produce L-6-nitronorleucine.[7] Subsequently, the nonheme iron and α-ketoglutarate-dependent oxygenase, HrmJ, facilitates the cyclization of L-6-nitronorleucine to form the final nitrocyclopropane ring with the correct stereochemistry.[7]

The production of this compound is tightly regulated at the genetic level. The biosynthetic gene cluster contains several regulatory genes, including hrmA, hrmB, and hrmH.[4][8] Studies have shown that HrmA and HrmB are positive regulators; introducing extra copies of these genes into the wild-type S. griseoflavus strain resulted in a significant (up to 135-fold) increase in this compound production.[4][8] The gene hrmH appears to modulate the metabolic profile, and its manipulation can lead to the generation of new this compound analogs.[4]

Mechanism of Action as a Bacterial Hormone

This compound's role as a bacterial hormone is defined by its ability to influence the physiological development and metabolism of other Streptomyces species at very low concentrations.[1][3] The primary effects observed are:

-

Induction of Morphological Differentiation: this compound triggers the formation of aerial mycelia, a critical step in the Streptomyces life cycle involving the development of spore-bearing structures.[1][3]

-

Stimulation of Secondary Metabolite Production: It enhances the biosynthesis of other bioactive secondary metabolites, including antibiotics, in various Streptomyces species.[1][3]

These actions suggest that this compound functions as a quorum-sensing-like molecule, allowing cells to coordinate their behavior.[1] However, the specific receptor protein that binds this compound and the subsequent intracellular signaling pathway that leads to changes in gene expression are currently unknown.[1]

Antibacterial Activity

In addition to its signaling role, this compound is a potent antibiotic. Its spectrum of activity is narrow and primarily directed against Gram-positive bacteria.[9] It shows particularly strong inhibition of coryneform bacteria, such as Arthrobacter and Corynebacterium, which are taxonomically related to Streptomyces.[3] Gram-negative bacteria are generally resistant.[5][10]

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of this compound and its recently discovered analogs, hormaomycins B and C, has been quantified by determining their Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria.

| Bacterial Strain | This compound B (μg/mL) | This compound C (μg/mL) | Ampicillin (μg/mL) |

| Gram-Positive | |||

| Staphylococcus aureus ATCC 25923 | 2 | 2 | 0.25 |

| Bacillus subtilis ATCC 6633 | 0.5 | 0.5 | 0.25 |

| Kocuria rhizophila NBRC 12708 | 0.25 | 0.25 | 0.06 |

| Streptococcus pyogenes ATCC 19615 | 8 | 8 | 0.06 |

| Gram-Negative | |||

| Klebsiella pneumoniae ATCC 10031 | >128 | >128 | 2 |

| Salmonella enterica ATCC 14028 | 128 | 128 | 2 |

| Proteus hauseri NBRC 3851 | 128 | 64 | 4 |

| Escherichia coli ATCC 25922 | >128 | >128 | 4 |

| Data sourced from Jeong et al., 2015.[5][11] |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the antibacterial activity of hormaomycins.

Methodology:

-

Bacterial Culture Preparation: Target bacteria are grown overnight in Mueller Hinton (MH) broth at 37°C. For S. pyogenes, the broth is supplemented with 5% lysed sheep blood.

-

Cell Harvesting: The overnight cultures are harvested by centrifugation and washed twice with sterile distilled water.

-

Inoculum Preparation: The washed bacteria are resuspended in the appropriate MH broth to a final concentration of approximately 5 x 10⁵ colony-forming units (cfu)/mL.

-

Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in DMSO.

-

Serial Dilution: The stock solution is serially diluted 2-fold in a 96-well microtiter plate using MH broth to achieve a range of concentrations (e.g., from 128 to 0.06 μg/mL).

-

Inoculation: A 10 μL aliquot of the prepared bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.[11] A reference antibiotic, such as ampicillin, is tested in parallel as a positive control.[11]

Conclusion and Future Directions

This compound represents a fascinating example of a bacterial signaling molecule with potent, dual biological activities. Its complex structure, assembled by an intricate NRPS machinery, allows it to modulate the development and metabolism of its fellow Streptomyces and inhibit the growth of competing bacteria. While significant progress has been made in understanding its biosynthesis and characterizing its physiological effects, the core mechanism of action—specifically its cellular receptor and the signal transduction pathway it activates—remains a critical unanswered question. Identifying the molecular target of this compound is the next frontier. Such a discovery would not only illuminate a novel pathway of bacterial communication but could also provide a new target for the development of highly specific antibacterial agents or compounds capable of modulating antibiotic production in industrial fermentation settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The structure of this compound and one of its all-peptide aza-analogues in solution: syntheses and biological activities of new this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereodivergent Nitrocyclopropane Formation during Biosynthesis of Belactosins and Hormaomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

Hormaomycin: A Technical Guide to its Producing Organism, Biosynthesis, and Biological Activity

An in-depth analysis for researchers, scientists, and drug development professionals.

Abstract

Hormaomycin is a structurally complex, cyclic depsipeptide antibiotic produced by actinomycetes. It exhibits potent biological activities, including narrow-spectrum antibacterial effects and the ability to induce morphological differentiation and secondary metabolite production in other Streptomyces species. This technical guide provides a comprehensive overview of the producing organism, its natural habitat, the intricate biosynthetic pathway of this compound, and its biological activities, supported by quantitative data and detailed experimental methodologies.

Producing Organism and Natural Source

This compound is primarily produced by the bacterium Streptomyces griseoflavus[1][2][3][4][5]. This species of Streptomyces has been isolated from soil environments[6]. In addition to the terrestrial strains, novel analogues of this compound, designated as hormaomycins B and C, have been discovered from a marine mudflat-derived Streptomyces sp., highlighting the potential of marine actinomycetes as a source for new bioactive compounds[7][8].

Table 1: this compound Producing Organisms and Sources

| Organism Species | Strain | Natural Source | Produced Compound(s) |

| Streptomyces griseoflavus | W-384 | Soil | This compound |

| Streptomyces sp. | SNM55 | Marine Mudflat (Mohang, Korea) | Hormaomycins B and C |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a nonribosomal peptide synthetase (NRPS) gene cluster. This pathway is responsible for assembling the unique and structurally diverse amino acid precursors that constitute the final depsipeptide[1][2].

Biosynthetic Gene Cluster and Precursor Formation

The biosynthetic gene cluster for this compound in S. griseoflavus contains the necessary enzymatic machinery for the synthesis of its unusual building blocks[1]. These include 3-(2-nitrocyclopropyl)alanine, 4-[(Z)-prop-1-enyl]-proline, and 5-chloro-1-hydroxypyrrole-2-carboxylic acid[4][8][9]. The formation of the 3-(trans-2-nitrocyclopropyl)-alanine moiety, a key component, involves a unique enzymatic cascade. The heme oxygenase-like enzyme HrmI catalyzes the N-oxygenation of L-lysine to produce 6-nitronorleucine. Subsequently, the nonheme iron enzyme HrmJ facilitates the cyclization of the nitroalkane to form the nitrocyclopropane ring with the correct stereochemistry[9][10].

Nonribosomal Peptide Synthesis

The depsipeptide backbone of this compound is constructed by a multi-modular NRPS assembly line, encoded by genes such as hrmO, hrmP, and hrmL[1]. These enzymes activate and sequentially link the various amino acid and keto acid precursors to form the final cyclic structure.

Biological Activity

This compound exhibits a range of biological activities, primarily as a potent antibiotic and a signaling molecule within its microbial environment.

Antibacterial Activity

This compound is a narrow-spectrum antibiotic, demonstrating high potency against certain Gram-positive bacteria, particularly coryneform taxa like Arthrobacter and Corynebacterium, which are closely related to Streptomyces[3]. The newer analogues, hormaomycins B and C, have shown significant inhibitory effects against a broader range of pathogenic Gram-positive and Gram-negative bacteria[7][8].

Table 2: Antibacterial Activity (MIC, µg/mL) of this compound and its Analogues

| Organism | This compound | This compound B | This compound C |

| Staphylococcus aureus (MSSA) | - | 4 | 4 |

| Staphylococcus aureus (MRSA) | - | 4 | 4 |

| Enterococcus faecalis | - | 8 | 8 |

| Enterococcus faecium | - | 8 | 8 |

| Escherichia coli | - | 16 | 16 |

| Pseudomonas aeruginosa | - | 32 | >32 |

| Klebsiella pneumoniae | - | 16 | 16 |

| Data for Hormaomycins B and C extracted from[7]. Data for the original this compound against these specific pathogens is not readily available in the searched literature. |

Morphogenetic and Regulatory Activity

Beyond its antibiotic properties, this compound acts as a signaling molecule, inducing morphological changes and stimulating antibiotic production in various Streptomyces species[1][3]. At nanomolar concentrations, it can trigger the formation of aerial mycelia, a key step in the developmental cycle of these bacteria[1][3]. This suggests a role for this compound in chemical communication and the regulation of secondary metabolism within complex microbial communities.

Experimental Protocols

Cultivation of Producing Organism and this compound Production

Streptomyces griseoflavus W-384 can be cultivated on various standard media for actinomycetes. For this compound production, specific fermentation conditions are required. While detailed industrial-scale fermentation protocols are proprietary, lab-scale production can be achieved in liquid cultures with appropriate nutrient sources. It has been noted that this compound production can be inconsistent and in low quantities, which has prompted investigations into the role of cluster-encoded regulatory genes to enhance fermentation titers[10].

Isolation and Purification

A general workflow for the isolation and purification of this compound from a culture broth is outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and its analogues is typically determined using a serial dilution method.

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and dual biological activities as both an antibiotic and a signaling molecule. The elucidation of its biosynthetic pathway opens avenues for synthetic biology and metabolic engineering approaches to generate novel analogues with potentially improved therapeutic properties. Further research into its mode of action and its ecological role will continue to provide valuable insights for drug discovery and microbial ecology.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First total synthesis of this compound, a naturally occurring depsipeptide with interesting biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. Streptomyces platensis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Hormaomycin: A Technical Guide to a Complex Peptide Lactone Antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hormaomycin is a highly modified cyclic depsipeptide antibiotic produced by the bacterium Streptomyces griseoflavus.[1][2][3] First identified as a potent inducer of cytodifferentiation and antibiotic biosynthesis in various Streptomyces species, it functions as a bacterial hormone or signaling molecule at nanomolar concentrations.[1][3] Beyond its role in microbial development, this compound exhibits a narrow-spectrum antibacterial activity, primarily against coryneform actinomycetes.[1][4] Its intricate chemical structure, featuring several unusual amino acid residues, and its dual functionality as both a signaling molecule and an antibiotic make it a subject of significant interest in natural product chemistry, microbiology, and drug discovery.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, biosynthesis, and the experimental methodologies used for its study.

Core Concepts

Chemical Structure and Properties

This compound is a complex peptide lactone with the molecular formula C₅₅H₆₉ClN₁₀O₁₄ and a molecular weight of 1129.65 g/mol .[5][6] Its unique structure is characterized by the presence of several non-proteinogenic amino acids, including:

-

4-(Z)-propenylproline: An unsaturated proline derivative.[7][8]

-

3-(2-nitrocyclopropyl)alanine: Containing a rare nitrocyclopropyl moiety.[7][8]

-

5-chloro-1-hydroxypyrrol-2-carboxylic acid: A chlorinated and hydroxylated pyrrole derivative.[7][8]

The complex and stereochemically rich structure of this compound has been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₅H₆₉ClN₁₀O₁₄ | [5][6] |

| Molecular Weight | 1129.65 g/mol | [5] |

| Appearance | White powder | [7] |

| Key Structural Moieties | Cyclic depsipeptide, 4-(Z)-propenylproline, 3-(2-nitrocyclopropyl)alanine, 5-chloro-1-hydroxypyrrol-2-carboxylic acid, β-methylphenylalanine | [7][8] |

Biological Activity and Mechanism of Action

This compound exhibits two primary biological activities:

-

Antibacterial Activity: It is a potent, narrow-spectrum antibiotic effective against certain Gram-positive bacteria, particularly coryneform actinomycetes like Arthrobacter and Corynebacterium.[3][4] The antibacterial activity of this compound and its analogues, this compound B and C, has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

-

Signaling Molecule: Within the genus Streptomyces, this compound acts as a bacterial hormone, inducing morphological differentiation (e.g., aerial mycelium formation) and stimulating the production of other secondary metabolites, including antibiotics.[1][2][3] This quorum sensing-like activity suggests a role in intercellular communication and coordination of bacterial populations.

The precise molecular mechanism underlying this compound's signaling activity is not yet fully elucidated. It is presumed to interact with a specific receptor, which then triggers a downstream signaling cascade leading to changes in gene expression that govern differentiation and secondary metabolism. However, the receptor and the components of this signal transduction pathway remain to be identified.

Data Presentation: Antibacterial Spectrum

The antibacterial efficacy of this compound and its naturally occurring analogues, this compound B and C, has been evaluated against a panel of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth.

Table 2: Minimum Inhibitory Concentrations (MICs) of Hormaomycins

| Bacterial Strain | This compound (µM) | This compound B (µM) | This compound C (µM) |

| Gram-Positive | |||

| Staphylococcus aureus ATCC 25923 | 0.4 | 7 | Not Reported |

| Bacillus subtilis ATCC 6633 | 1.8 | 14 | Not Reported |

| Kocuria rhizophila NBRC 12708 | 0.03 | 0.4 | Not Reported |

| Streptococcus pyogenes ATCC 19615 | 1.8 | 14 | Not Reported |

| Gram-Negative | |||

| Klebsiella pneumoniae ATCC 10031 | >113 | >115 | Not Reported |

| Salmonella enterica ATCC 14028 | >113 | 29 | Not Reported |

| Proteus hauseri NBRC 3851 | 0.9 | 29 | Not Reported |

| Escherichia coli ATCC 25922 | >113 | >115 | Not Reported |

Data sourced from[7]

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

1. Isolation and Purification of Hormaomycins

The following protocol is adapted from the isolation of Hormaomycins B and C from a marine-derived Streptomyces sp. and can be applied for the isolation of this compound from S. griseoflavus with appropriate modifications.

-

1.1. Cultivation:

-

Prepare a seed culture of the producing Streptomyces strain in a suitable liquid medium (e.g., YEME medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose).

-

Incubate the seed culture at 30°C with shaking for 3 days.

-

Inoculate a larger production culture with the seed culture and incubate for 7-10 days at 30°C with shaking.

-

-

1.2. Extraction:

-

Harvest the entire culture broth and extract with an equal volume of ethyl acetate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo to obtain the crude extract.

-

-

1.3. Chromatographic Purification:

-

Adsorb the crude extract onto a solid support (e.g., Celite).

-

Perform initial fractionation using solid-phase extraction (SPE) with a C18 cartridge, eluting with a stepwise gradient of methanol in water.

-

Subject the active fractions to further purification using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a suitable gradient of acetonitrile in water.

-

Monitor the elution profile using a UV detector and collect the fractions corresponding to the hormaomycins.

-

Combine and concentrate the pure fractions to yield the isolated compounds.

-

2. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

2.1. Preparation of Bacterial Inoculum:

-

Culture the test bacterial strains in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the test medium.

-

-

2.2. Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the test medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

2.3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

2.4. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity, indicating bacterial growth.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Mandatory Visualizations

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster encodes a series of enzymes that catalyze the assembly of the peptide backbone from both proteinogenic and non-proteinogenic amino acid precursors. The following diagram illustrates a high-level workflow of this compound biosynthesis.

Caption: High-level workflow of this compound biosynthesis.

Signaling Pathway of this compound in Streptomyces

As a bacterial hormone, this compound induces morphological differentiation and secondary metabolite production in Streptomyces. The exact signaling pathway is not yet fully characterized. The following diagram represents a conceptual model of this process.

Caption: Conceptual model of this compound signaling in Streptomyces.

Conclusion

This compound stands out as a fascinating natural product with a dual role as a potent, narrow-spectrum antibiotic and a signaling molecule that orchestrates complex developmental processes in its producing organism. Its intricate chemical structure and unique biological activities continue to attract the attention of researchers. While significant progress has been made in understanding its biosynthesis and antibacterial properties, the detailed molecular mechanisms of its signaling function remain a promising area for future investigation. A deeper understanding of the this compound signaling pathway could unveil new targets for antimicrobial drug development and provide novel strategies for manipulating antibiotic production in industrially important microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

Investigating the Antimalarial Properties of Hormaomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hormaomycin, a structurally complex cyclodepsipeptide produced by Streptomyces griseoflavus, has demonstrated notable biological activities, including potent antibiotic effects. Emerging research has also highlighted its potential as an antimalarial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against Plasmodium falciparum, the deadliest species of malaria parasite. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols for in vitro assessment, and presents a hypothetical mechanism of action based on current knowledge of antimicrobial peptides and essential parasite signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimalarial therapeutics.

Quantitative Assessment of Antiplasmodial Activity

The in vitro efficacy of this compound and its analogues against Plasmodium falciparum has been evaluated, demonstrating significant inhibitory activity. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Compound | P. falciparum IC50 (µg/mL)[1] |

| This compound | 0.005 |

| Analogue 8a | 0.015 |

| Analogue 52a | 0.017 |

| Analogue 58 | 0.011 |

| Analogue 59 | 0.010 |

| Aza-analogue 60 | 0.012 |

| Aza-analogue 61 | 0.013 |

| Chloroquine (Reference) | 0.008 |

| Artemisinin (Reference) | 0.001 |

Experimental Protocols for In Vitro Antiplasmodial Assays

While the precise experimental details for the IC50 values presented above are part of a larger body of work, a standard and widely accepted methodology for determining the in vitro antiplasmodial activity of novel compounds is the SYBR Green I-based fluorescence assay.

Plasmodium falciparum Culture Maintenance

-

Parasite Strain: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is maintained in continuous culture.

-

Culture Medium: The parasites are cultured in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 0.2% sodium bicarbonate, and 50 µg/mL gentamicin.

-

Erythrocytes: Human O+ erythrocytes are used as host cells at a 4% hematocrit.

-

Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment to ensure a homogenous population for the assay.

SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the growing parasites.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

-

Assay Plate Setup: In a 96-well black microtiter plate, 10 µL of each compound dilution is added to triplicate wells. Control wells containing untreated parasitized red blood cells (positive control) and uninfected red blood cells (negative control) are also included.

-

Parasite Addition: A synchronized parasite culture (predominantly ring stages) with a parasitemia of 0.5-1% and a final hematocrit of 2% is added to each well in a volume of 90 µL.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions described in section 2.1.

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are corrected by subtracting the background fluorescence from uninfected erythrocytes. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanism of Action and Signaling Pathways

The precise molecular target and mechanism of action of this compound against P. falciparum have not yet been elucidated.[2] However, based on the known activities of other antimicrobial peptides (AMPs) and the essential signaling pathways of the parasite, a hypothetical mechanism can be proposed. Many AMPs exert their effect by disrupting membrane integrity. This could be a primary mechanism for this compound, leading to dysregulation of crucial intracellular signaling cascades that are vital for parasite survival and proliferation.

Key signaling hubs in P. falciparum that could be indirectly affected by membrane disruption include those regulated by calcium (Ca2+) and cyclic AMP (cAMP). These second messengers are critical for processes such as erythrocyte invasion, protein secretion, and cell cycle progression. A compromised parasite membrane would lead to uncontrolled ion flux, disrupting the carefully regulated intracellular concentrations of Ca2+ and the activity of adenylyl and guanylyl cyclases, thereby throwing these essential signaling pathways into disarray and leading to parasite death.

Conclusion and Future Directions

This compound exhibits potent in vitro activity against Plasmodium falciparum, positioning it as a promising candidate for further antimalarial drug development. The data presented in this guide underscore the need for more in-depth studies to fully characterize its efficacy and mechanism of action. Future research should focus on:

-

Elucidating the Molecular Target: Identifying the specific binding partners of this compound within the parasite is crucial for understanding its mode of action and for rational drug design.

-

In Vivo Efficacy: Assessing the activity of this compound in animal models of malaria is a necessary next step to determine its potential as a therapeutic agent.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies are required to evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of additional analogues will help to optimize the potency and selectivity of this class of compounds.

By addressing these key areas, the full therapeutic potential of this compound as a novel antimalarial agent can be realized.

References

An In-Depth Technical Guide to the Hormaomycin Biosynthesis Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hormaomycin is a structurally intricate cyclic depsipeptide produced by the soil bacterium Streptomyces griseoflavus.[1] It exhibits potent antibiotic activity and functions as a microbial hormone, inducing morphological differentiation and secondary metabolite production in other Streptomyces species.[1][2] The complex architecture of this compound, featuring several unique chemical moieties such as cyclopropyl, nitro, and chloro groups, has made its biosynthesis a subject of significant scientific interest.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, a detailed analysis of its corresponding gene cluster, and the experimental methodologies employed to elucidate its formation. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery and development.

This compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces griseoflavus. This cluster, designated as the 'hrm' cluster, is comprised of a suite of genes encoding the necessary enzymatic machinery for the assembly of this complex natural product. The core of the biosynthetic apparatus is a Non-Ribosomal Peptide Synthetase (NRPS) system, which is responsible for the iterative condensation of amino acid precursors.[1][2]

Organization of the hrm Gene Cluster

The hrm gene cluster is a contiguous stretch of DNA containing genes that encode for the NRPS machinery, tailoring enzymes, regulatory proteins, and transport functions. A model of the gene map reveals a collection of open reading frames (ORFs) with predicted functions based on homology to known biosynthetic genes.[3]

| Gene | Proposed Function | Homology/Domain Analysis |

| hrmA | AraC-type transcriptional regulator | AraC family transcriptional regulator |

| hrmB | Putative regulator | LAL family transcriptional regulator |

| hrmC | Methyltransferase | S-adenosyl-L-methionine-dependent methyltransferase |

| hrmD | F420-dependent oxidoreductase | F420-dependent enzyme |

| hrmE | Tyrosine hydroxylase | Aromatic amino acid hydroxylase |

| hrmF | DOPA-cleaving oxidoreductase | Dioxygenase |

| hrmG | γ-Glutamyltranspeptidase | Transpeptidase |

| hrmH | Putative regulator | Transcriptional regulator |

| hrmI | Unknown | - |

| hrmJ | Unknown | - |

| hrmK | Acyl-CoA synthetase | Acyl-CoA synthetase domain |

| hrmL | Type II peptidyl carrier protein | Peptidyl carrier protein |

| hrmM | Acyl-CoA dehydrogenase | Acyl-CoA dehydrogenase domain |

| hrmN | Acyl-CoA dehydrogenase | Acyl-CoA dehydrogenase domain |

| hrmO | Non-ribosomal peptide synthetase (NRPS) | Condensation (C), Adenylation (A), Thiolation (T) domains |

| hrmP | Non-ribosomal peptide synthetase (NRPS) | C, A, T, Epimerization (E) domains |

| hrmQ | FADH2-dependent halogenase | Halogenase |

| hrmR | MbtH-like protein | MbtH family protein |

| hrmS | Methyltransferase | Methyltransferase domain |

| hrmT | Diaminopimelate epimerase | Epimerase |

| hrmU | Integral membrane transporter | Transporter protein |

| hrmV | ABC transporter ATP-binding protein | ABC transporter |

| hrmW | Integral membrane protein | Membrane protein |

This table represents a summary of putative gene functions based on bioinformatic analysis of the this compound gene cluster.[3]

The this compound Biosynthetic Pathway

The assembly of this compound is a multi-step process that begins with the synthesis of its unusual amino acid precursors, followed by their assembly on the NRPS template, and concluding with post-assembly modifications.

Precursor Biosynthesis

The unique building blocks of this compound, such as 3-(trans-2'-nitrocyclopropyl)alanine and 5-chloro-1-hydroxypyrrole-2-carboxylic acid, are synthesized by dedicated enzymes encoded within the hrm cluster. Feeding studies have been instrumental in identifying the primary metabolic precursors of these moieties.[1][4]

NRPS-Mediated Assembly

The core structure of this compound is assembled by the NRPS enzymes HrmO and HrmP. These large, multi-domain enzymes function in an assembly-line fashion to sequentially incorporate the amino acid building blocks. The adenylation (A) domains of the NRPS modules are responsible for recognizing and activating the specific amino acid substrates. The peptidyl carrier protein (PCP) or thiolation (T) domains then hold the activated amino acids, and the condensation (C) domains catalyze the formation of peptide bonds.[3]

Post-Assembly Modifications

Following the assembly of the peptide backbone, a series of tailoring reactions occur to yield the final this compound structure. These modifications are catalyzed by enzymes encoded within the hrm cluster and include halogenation, methylation, and epimerization.[3]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Gene Cluster Analysis

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following sections provide an overview of the key experimental protocols.

Gene Knockout and Complementation

To confirm the involvement of a specific gene in this compound biosynthesis, targeted gene inactivation is performed. This is typically achieved through homologous recombination to replace the gene of interest with an antibiotic resistance cassette.

Protocol for Gene Knockout in Streptomyces

-

Construct the knockout vector: A plasmid is engineered to contain two regions of homology flanking the target gene, with an intervening antibiotic resistance marker.

-

Introduce the vector into S. griseoflavus: The non-replicating vector is introduced into the host strain, often via intergeneric conjugation from E. coli.

-

Select for double-crossover mutants: Exconjugants are selected on media containing the appropriate antibiotics to identify clones where the wild-type gene has been replaced by the resistance cassette.

-

Confirm the knockout: The correct gene replacement is verified by PCR and Southern blot analysis.

-

Analyze the phenotype: The mutant strain is fermented, and the culture extract is analyzed by HPLC and mass spectrometry to confirm the abolition of this compound production.

-

Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type gene is reintroduced into the mutant on an integrative plasmid, and the restoration of this compound production is assessed.

Heterologous Expression

To further characterize the biosynthetic pathway and potentially produce novel analogs, the entire hrm gene cluster can be expressed in a heterologous host.

Protocol for Heterologous Expression

-

Clone the gene cluster: The complete hrm gene cluster is captured on a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Introduce the cluster into a heterologous host: The vector containing the gene cluster is introduced into a genetically amenable Streptomyces host, such as S. coelicolor or S. albus.

-

Fermentation and analysis: The heterologous host is fermented under conditions conducive to secondary metabolite production, and the culture extract is analyzed for the production of this compound or related compounds.

In Vitro Biochemical Assays

The function of individual enzymes in the this compound pathway can be confirmed through in vitro biochemical assays using purified proteins.

Protocol for Adenylation Domain Specificity Assay

-

Clone and express the A-domain: The DNA sequence encoding the adenylation domain of interest is cloned into an expression vector, and the protein is overexpressed in E. coli and purified.

-

ATP-PPi exchange assay: The substrate specificity of the A-domain is determined by measuring the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP. The reaction mixture contains the purified A-domain, ATP, [³²P]PPi, and the amino acid substrate to be tested.

-

Analysis: The amount of [³²P]ATP formed is quantified by scintillation counting, providing a measure of the enzyme's activity with the tested substrate.

Quantitative Data

While comprehensive quantitative data for all enzymes in the this compound pathway is not yet available in the public domain, studies on homologous NRPS systems provide a framework for the expected kinetic parameters. Overexpression of regulatory genes has been shown to significantly impact this compound production.

Table 4.1: Effect of Regulator Overexpression on this compound Production

| Gene Overexpressed | Fold Increase in this compound Production | Reference |

| hrmA | ~10-fold | [5] |

| hrmB | up to 135-fold | [5] |

Table 4.2: Representative Kinetic Parameters for NRPS Adenylation Domains

| Enzyme (Homologous System) | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| EntE (Enterobactin) | L-Ser | 230 | 120 | 8.7 x 10³ | |

| TycA (Tyrocidine) | L-Phe | 15 | 55 | 6.1 x 10⁴ |

This table presents data from well-characterized NRPS systems to illustrate typical kinetic values. Specific data for HrmO and HrmP A-domains are not yet published.

Experimental Workflow Visualization

The overall process of analyzing the this compound gene cluster can be visualized as a logical workflow.

Caption: Experimental workflow for this compound gene cluster analysis.

Conclusion

The study of the this compound biosynthetic pathway and its corresponding gene cluster offers a fascinating glimpse into the intricate molecular machinery that nature employs to construct complex bioactive molecules. The combination of genetic, bioinformatic, and biochemical approaches has been pivotal in unraveling the steps of its assembly. Future research in this area will likely focus on the detailed enzymatic mechanisms of the tailoring reactions that install the unique chemical functionalities of this compound, as well as harnessing the biosynthetic machinery for the production of novel, therapeutically valuable analogs. This guide provides a foundational resource for researchers embarking on or continuing studies in this exciting field.

References

- 1. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Dissection of Hormaomycin: An In-Depth Technical Guide to a Complex Depsipeptide

For Immediate Release

GÖTTINGEN, Germany – November 6, 2025 – The intricate molecular architecture of hormaomycin, a potent cyclic depsipeptide antibiotic produced by Streptomyces griseoflavus, has been a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate and characterize the complex structure of this compound and its analogues. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents a comparative analysis of the spectroscopic data that have been pivotal in understanding this remarkable natural product.

This compound's structure, featuring several non-proteinogenic amino acids, presents a significant challenge for structural analysis. A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) has been instrumental in piecing together its unique cyclic structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy has been the primary tool for determining the solution-state conformation of this compound. The initial structural elucidation was a significant undertaking, combining various NMR techniques to assign the complex array of proton and carbon signals.[1] More recent studies on this compound and its synthetic aza-analogues have further refined our understanding of its conformation in solution.[2]

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift and coupling constant data for this compound and its recently discovered analogues, this compound B and C, in CDCl₃. This comparative data is essential for identifying the subtle structural differences between these compounds.

Table 1: ¹H NMR Data (600 MHz, CDCl₃) for this compound B and C

| Position | This compound B (δH, mult., J in Hz) | This compound C (δH, mult., J in Hz) |

| (4-Pe)Pro | ||

| 2 | 4.26, m | 4.26, dd (11.0, 6.5) |

| 3a | 2.37, m | 2.36, m |

| 3b | 1.80, m | 1.81, m |

| 4 | 3.27, m | 3.25, m |

| 5a | 3.98, m | 3.98, m |

| 5b | 3.31, m | 3.27, m |

| 6 | 5.26, dd (9.5, 9.5) | 5.26, dd (9.0, 9.0) |

| 7 | 5.64, dq (9.5, 7.0) | 5.63, dq (9.0, 7.0) |

| 8 | 1.68, d (7.0) | 1.66, d (7.0) |

| (βMe)Phe | ||

| 10 | 4.64, m | 4.64, m |

| 11 | 3.67, m | 3.67, m |

| 12 | 1.29, d (7.0) | 1.40, d (6.5) |

| 14 | 7.24, m | 7.24, m |

| 15 | 7.24, m | 7.24, m |

| 16 | 7.17, m | 7.17, m |

| Ile | ||

| 18 | 4.55, d (9.0) | 4.55, d (9.0) |

| 19 | 1.83, m | 1.83, m |

| 20a | 1.48, m | 1.48, m |

| 20b | 1.13, m | 1.13, m |

| 21 | 0.86, d (7.0) | 0.86, d (7.0) |

| 22 | 0.80, t (7.5) | 0.80, t (7.5) |

| (3-Ncp)Ala I | ||

| 25 | 3.52, m | 3.55, m |

| 26a | 0.56, m | 0.78, m |

| 26b | -0.26, m | 0.13, m |

| 27 | 0.28, m | 0.58, m |

| 28 | 2.92, m | 3.04, m |

| 29a | -0.66, m | -0.34, m |

| 29b | 1.02, m | 1.13, m |

| Phe/(βMe)Phe | ||

| 31 | 4.48, m | 4.48, m |

| 32a | 2.79, m | 3.67, m |

| 32b | 3.38, m | 1.40, d (6.5) |

| 34 | 7.22, m | 7.24, m |

| 35 | 7.22, m | 7.24, m |

| 36 | 7.17, m | 7.17, m |

| a-Thr | ||

| 38 | 4.33, d (2.0) | 4.33, d (2.0) |

| 39-NH | 8.98, brs | 8.95, brs |

| 41 | 5.40, m | 5.38, m |

| 42 | 1.52, m | 1.48, m |

| (3-Ncp)Ala II | ||

| 44 | 5.14, m | 5.09, m |

| 45a | 1.80, m | 1.83, m |

| 45b | 1.60, m | 1.61, m |

| 46 | 1.93, m | 1.91, m |

| 47 | 4.04, m | 4.05, m |

| 48a | 1.95, m | 1.95, m |

| 48b | 1.02, m | 1.01, m |

| Chpca | ||

| 51 | 6.68, d (4.5) | 6.81, d (4.5) |

| 52 | 6.08, d (4.5) | 6.13, d (4.5) |

| N-OH | 10.8, brs | 10.8, brs |

Table 2: ¹³C NMR Data (150 MHz, CDCl₃) for this compound B and C

| Position | This compound B (δC) | This compound C (δC) |

| (4-Pe)Pro | ||

| 1 | 171.8 | 171.6 |

| 2 | 61.7 | 61.8 |

| 3 | 34.9 | 35.8 |

| 4 | 36.9 | 37.0 |

| 5 | 53.0 | 53.0 |

| 6 | 127.8 | 127.9 |

| 7 | 128.8 | 128.8 |

| 8 | 13.5 | 13.5 |

| (βMe)Phe | ||

| 9 | 171.5 | 171.5 |

| 10 | 54.5 | 54.9 |

| 11 | 45.4 | 45.4 |

| 12 | 13.7 | 13.7 |

| 13 | 142.6 | 142.6 |

| 14 | 127.9 | 127.9 |

| 15 | 128.0 | 128.0 |

| 16 | 126.1 | 126.1 |

| Ile | ||

| 17 | 171.1 | 171.1 |

| 18 | 58.4 | 58.4 |

| 19 | 37.1 | 37.1 |

| 20 | 24.8 | 24.8 |

| 21 | 15.5 | 15.5 |

| 22 | 11.4 | 11.4 |

| (3-Ncp)Ala I | ||

| 24 | 169.3 | 168.2 |

| 25 | 52.2 | 52.8 |

| 26 | 33.4 | 33.0 |

| 27 | 20.2 | 20.4 |

| 28 | 58.7 | 58.6 |

| 29 | 17.7 | 17.4 |

| Phe/(βMe)Phe | ||

| 30 | 168.8 | 168.3 |

| 31 | 56.4 | 60.6 |

| 32 | 38.7 | 37.1 |

| 33 | 137.3 | 142.6 |

| 34 | 129.3 | 127.9 |

| 35 | 128.3 | 128.0 |

| 36 | 126.6 | 126.1 |

| a-Thr | ||

| 37 | 167.9 | 167.9 |

| 38 | 60.8 | 60.8 |

| 40 | 76.4 | 76.4 |

| 41 | 69.4 | 69.6 |

| 42 | 17.2 | 17.3 |

| (3-Ncp)Ala II | ||

| 43 | 172.2 | 172.1 |

| 44 | 51.2 | 51.5 |

| 45 | 35.5 | 35.2 |

| 46 | 21.7 | 21.7 |

| 47 | 59.8 | 59.6 |

| 48 | 17.8 | 17.9 |

| Chpca | ||

| 49 | 159.7 | 160.1 |

| 50 | 119.8 | 119.8 |

| 51 | 109.8 | 109.8 |

| 52 | 103.5 | 104.0 |

| 53 | 121.5 | 120.5 |

Experimental Protocols for NMR Spectroscopy

A detailed protocol for the NMR analysis of this compound and its analogues is outlined below. This protocol is a composite of best practices for the analysis of complex cyclic depsipeptides.

1.2.1. Sample Preparation

-

Sample Purity: Samples should be of high purity (>95%) as determined by HPLC.

-

Solvent: this compound and its analogues are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the conformation of the peptide.[2]

-

Concentration: A concentration of 5-10 mg of the peptide in 0.5 mL of deuterated solvent is typically used for standard NMR experiments.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

1.2.2. NMR Data Acquisition

-

Instrumentation: High-field NMR spectrometers (e.g., 600 MHz or higher for ¹H) equipped with a cryoprobe are recommended for optimal resolution and sensitivity.

-

1D ¹H NMR:

-

Pulse Program: zg30

-

Number of Scans (ns): 16-64

-

Spectral Width (sw): 12-16 ppm

-

Acquisition Time (aq): 2-4 s

-

Relaxation Delay (d1): 1-2 s

-

-

1D ¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans (ns): 1024-4096

-

Spectral Width (sw): 200-240 ppm

-

Acquisition Time (aq): 1-2 s

-

Relaxation Delay (d1): 2 s

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (amino acid residue). A mixing time of 80-100 ms is typically used.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for sequencing the peptide backbone.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, providing information about the 3D structure.

-

1.2.3. Data Processing and Analysis

-

Software: Bruker TopSpin, MestReNova, or similar software packages are used for processing and analyzing the NMR data.

-

Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.

-

Analysis: Chemical shifts are referenced to TMS. Coupling constants are measured from the 1D ¹H spectra. The 2D spectra are used to build up the spin systems of the individual amino acid residues and to establish the sequence of these residues in the cyclic peptide.

Mass Spectrometry: Unveiling the Elemental Composition and Sequence

Mass spectrometry is a critical complementary technique to NMR, providing precise molecular weight information and aiding in the sequencing of the peptide.

Quantitative Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound and its analogues.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| This compound B | HR-FAB-MS | 1115.4611 [M+H]⁺ | 1115.4605 | C₅₄H₆₇ClN₁₀O₁₄ |

| This compound C | HR-FAB-MS | 1137.4432 [M+Na]⁺ | 1137.4424 | C₅₄H₆₇ClN₁₀O₁₄Na |

Experimental Protocol for Mass Spectrometry

2.2.1. Sample Preparation

-

The purified peptide is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

-

For Fast Atom Bombardment (FAB), a matrix such as m-nitrobenzyl alcohol (m-NBA) or glycerol is mixed with the sample solution on the probe tip.

2.2.2. Data Acquisition

-

Instrumentation: A high-resolution mass spectrometer, such as a double-focusing magnetic sector instrument (for FAB) or a modern Orbitrap or TOF instrument (for ESI), is used.

-

FAB-MS: The sample/matrix mixture is bombarded with a high-energy beam of atoms (e.g., Xenon) to generate gas-phase ions.

-

Tandem MS (MS/MS): To obtain sequence information, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

2.2.3. Data Analysis

-

The accurate mass measurement from HRMS is used to determine the elemental composition.

-